7,22,25-Stigmastatrienol

Vue d'ensemble

Description

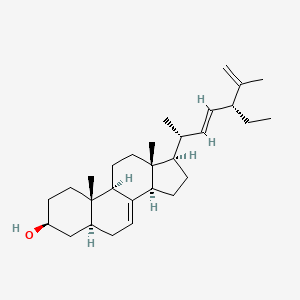

7,22,25-Stigmastatrienol: is a naturally occurring sterol found in various plant sources, particularly in pumpkin seed oil from the Berrettina variety of Cucurbita maxima . It is a member of the steroid family and has the molecular formula C29H46O . This compound is known for its potential health benefits and is often studied for its nutritional and medicinal properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7,22,25-Stigmastatrienol typically involves the extraction from natural sources such as pumpkin seed oil. The process includes the following steps:

Extraction: The oil is extracted from the seeds using solvents like hexane or ethanol.

Purification: The extracted oil is then purified using techniques such as column chromatography to isolate the sterol fraction.

Isolation: The specific sterol, this compound, is isolated using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Large-scale extraction: Using industrial solvents and equipment to extract oil from large quantities of seeds.

Purification: Employing industrial-scale chromatography and other purification techniques.

Isolation: Using advanced techniques like preparative HPLC to isolate the compound in large quantities.

Analyse Des Réactions Chimiques

Types of Reactions: 7,22,25-Stigmastatrienol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxysterols.

Reduction: Reduction reactions can convert it into different sterol derivatives.

Substitution: It can undergo substitution reactions to form various functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly used.

Major Products Formed:

Oxidation: Formation of oxysterols.

Reduction: Formation of reduced sterol derivatives.

Substitution: Formation of halogenated or functionalized sterol derivatives.

Applications De Recherche Scientifique

Nutritional Applications

Phytosterols in Diet:

7,22,25-Stigmastatrienol is recognized for its cholesterol-lowering effects when incorporated into the diet. Phytosterols compete with cholesterol for absorption in the intestines, thereby reducing overall cholesterol levels in the body. Studies have demonstrated that incorporating phytosterols can lead to significant reductions in LDL cholesterol levels, promoting cardiovascular health .

Nutritional Composition of Pumpkin Seed Oil:

Research indicates that pumpkin seed oil, rich in this compound and other sterols, provides not only essential fatty acids but also a variety of bioactive compounds beneficial for health. The oil's composition includes high levels of Δ7-sterols, which contribute to its nutritional value .

Food Industry Applications

Adulteration Detection:

this compound has been utilized as a marker for assessing the authenticity of pumpkin seed oil. Advanced analytical techniques such as Near-Infrared (NIR) spectroscopy and chemometric methods have been employed to predict the content of this sterol in various oil samples. This application is crucial for ensuring product quality and consumer safety by identifying adulterated oils .

Functional Food Development:

The incorporation of this compound into functional foods is being explored due to its health benefits. As a natural additive, it can enhance the nutritional profile of food products while providing health claims related to cholesterol management and heart health .

Therapeutic Applications

Antidiabetic Properties:

Recent studies have suggested that extracts containing this compound from pumpkin seeds exhibit antidiabetic properties. In animal models, these extracts have shown potential in lowering blood glucose levels and improving insulin sensitivity. This suggests a promising avenue for developing natural therapies for managing diabetes .

Antioxidant Activity:

Research indicates that sterols like this compound possess antioxidant properties that can protect cells from oxidative stress. This is particularly relevant in preventing chronic diseases associated with oxidative damage .

Industrial Applications

Extraction Techniques:

The extraction of this compound from pumpkin seeds can be optimized using supercritical CO2 extraction methods. This technique not only improves yield but also preserves the integrity of sensitive compounds compared to traditional solvent extraction methods. The enhanced extraction efficiency contributes to higher concentrations of beneficial phytosterols in the final product .

Case Studies

Mécanisme D'action

The mechanism of action of 7,22,25-Stigmastatrienol involves its interaction with various molecular targets and pathways. It is known to:

Modulate lipid metabolism: By influencing the activity of enzymes involved in lipid synthesis and degradation.

Exert antioxidant effects: By scavenging free radicals and reducing oxidative stress.

Anti-inflammatory effects: By inhibiting the production of pro-inflammatory cytokines and mediators.

Comparaison Avec Des Composés Similaires

- Δ7,25-Stigmastadienol

- Spinasterol

- β-Sitosterol

Comparison:

- Δ7,25-Stigmastadienol: Similar in structure but differs in the position of double bonds.

- Spinasterol: Another sterol found in pumpkin seed oil, with a different arrangement of double bonds.

- β-Sitosterol: A common plant sterol with similar health benefits but different structural features.

Uniqueness: 7,22,25-Stigmastatrienol is unique due to its specific arrangement of double bonds and its presence in specific plant sources like Berrettina pumpkin seed oil. Its unique structure contributes to its distinct chemical properties and potential health benefits.

Activité Biologique

7,22,25-Stigmastatrienol, also known as Δ7-stigmastatrien-3β-ol, is a plant sterol predominantly found in the oil extracted from Berrettina pumpkin seeds (Cucurbita maxima). Its unique structure features three double bonds located at positions 7, 22, and 25 of the stigmastane skeleton, which distinguishes it from other sterols. This compound is gaining attention for its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Characteristics

The molecular formula of this compound is C27H44O. Its unique triene structure allows for distinct chemical reactivity and biological interactions compared to other sterols. The following table summarizes the structural characteristics of some related sterols:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Δ7-Stigmastadienol | Δ7-Sterol | Contains two double bonds (at positions 7 and 25) |

| Spinasterol | Δ5-Sterol | Different double bond configuration |

| β-Sitosterol | Δ5-Sterol | Commonly found in plants; less unsaturation |

| Campesterol | Δ5-Sterol | Similar structure but fewer double bonds |

Anti-Inflammatory Effects

Research has indicated that sterols like this compound may exhibit anti-inflammatory properties. A study highlighted its potential to modulate inflammatory pathways in vitro, suggesting that it could be beneficial in managing conditions characterized by inflammation. However, specific data on the efficacy of this compound remains limited and requires further investigation.

Anticancer Properties

Preliminary studies suggest that certain sterols possess anticancer activities. While there is no direct evidence for this compound's anticancer effects specifically, its structural similarities to other bioactive sterols warrant further exploration. Research into the cytotoxicity of related compounds indicates that they may inhibit cancer cell proliferation through various mechanisms.

Nutritional Benefits

The nutritional profile of pumpkin seed oil, rich in this compound, contributes to its health benefits. The presence of this sterol may enhance the oil's functional properties in food applications and nutraceuticals. The following table summarizes findings from studies on the sterol content in pumpkin seed oil:

| Sample ID | Δ7-Stigmastatrienol (%) | Other Sterols (%) |

|---|---|---|

| OS_1 | 2.02 ± 0.06 | Total Δ5-Sterols: 12.05 ± 0.30 |

| OS_2 | 0.89 ± 0.04 | Total Δ5-Sterols: 4.20 ± 0.71 |

| OS_3 | 1.30 ± 0.04 | Total Δ5-Sterols: 13.42 ± 0.25 |

| OS_4 | 3.16 ± 0.15 | Total Δ5-Sterols: 14.06 ± 0.59 |

Case Studies and Research Findings

- Chemical Characterization : A study conducted on Berrettina pumpkin seed oil confirmed that Δ7-stigmastatrienol is one of the predominant sterols present alongside spinasterol and Δ7,25-stigmastadienol . This research emphasizes the importance of these compounds in evaluating the nutritional value of pumpkin seed oil.

- Biological Activity Assessment : Another investigation explored the biological activity of various sterols extracted from pumpkin seeds, noting that while some exhibited significant anti-inflammatory effects, further research is needed to ascertain the specific activities of Δ7-stigmastatrienol .

- Adulteration Studies : Research on oil adulteration has utilized spectroscopic techniques to assess the purity of pumpkin seed oil based on its sterol composition, including levels of Δ7-stigmastatrienol . This highlights the compound's relevance not only in nutritional contexts but also in quality control measures for food products.

Propriétés

IUPAC Name |

(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,20-23,25-27,30H,2,7,10,12-18H2,1,3-6H3/b9-8+/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWBKGMKWXIXEQ-FXIAWGAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415283 | |

| Record name | NSC114518 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14485-48-4 | |

| Record name | NSC114518 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC114518 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.